molecular formula C11H17NO3S B1474139 Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-94-8

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B1474139
M. Wt: 243.32 g/mol
InChI Key: ZPECVPFWOHWYSL-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . The compound has an empirical formula of C11H19NO5S, a CAS Number of 1340481-94-8, and a molecular weight of 277.34 .


Synthesis Analysis

The synthesis of Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate has been described in the literature . Two efficient and scalable synthetic routes to this previously unknown bifunctional compound have been reported . These routes provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .


Molecular Structure Analysis

The molecular structure of Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate can be represented by the SMILES string OC(CS(C1)(=O)=O)C21CN(C(OC(C)(C)C)=O)C2 . This structure includes a spirocyclic moiety, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This compound can be used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate include a molecular weight of 243.32g/mol . More detailed properties such as melting point, boiling point, solubility, and stability are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Novel Azaspiro[3.4]octanes

This compound serves as a multifunctional module in drug discovery, particularly in the synthesis of novel azaspiro[3.4]octanes . These structures are valuable due to their potential to access chemical spaces complementary to piperidine ring systems, which are prevalent in many pharmaceuticals.

Spirocyclic Building Blocks

The tert-butyl group in the compound provides a straightforward functional handle for further diversification, making it an excellent spirocyclic building block . This characteristic is crucial for creating new molecules with potential therapeutic applications.

Chemical Space Exploration

Researchers utilize this compound to explore new areas of chemical space . Its unique structure allows for the development of compounds with novel properties, which can lead to the discovery of new classes of drugs.

Drug Discovery and Development

The compound’s spirocyclic nature and functional groups make it a valuable asset in drug discovery and development processes . It can be used to create derivatives with specific pharmacological properties.

Organic Synthesis

In organic synthesis, this compound can be used to introduce spirocyclic elements into more complex molecules . This is particularly useful in the synthesis of natural products and other bioactive compounds.

Medicinal Chemistry

The compound is used in medicinal chemistry to synthesize molecules that can interact with biological targets in specific ways . This interaction can lead to the development of new medications for various diseases.

Lead Compound Optimization

It can act as a lead compound in the optimization process during drug development . By modifying its structure, chemists can enhance its efficacy, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling

Finally, the compound can be used in pharmacophore modeling to identify molecular features that are responsible for drug-receptor interactions . This helps in designing more potent and selective drug candidates.

Safety And Hazards

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H301, which means it is toxic if swallowed . Precautionary statements include P301 + P310, which advise to call a POISON CENTER or doctor if swallowed .

properties

IUPAC Name

tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPECVPFWOHWYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136810
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate

CAS RN

1340481-95-9
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1340481-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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